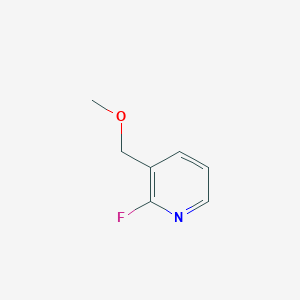

2-Fluoro-3-(methoxymethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8FNO |

|---|---|

Molecular Weight |

141.14 g/mol |

IUPAC Name |

2-fluoro-3-(methoxymethyl)pyridine |

InChI |

InChI=1S/C7H8FNO/c1-10-5-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 |

InChI Key |

ACDZBHVQVNEJOQ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=C(N=CC=C1)F |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 2 Fluoro 3 Methoxymethyl Pyridine

Reactivity of the Pyridine-Bound Fluorine Atom

The fluorine atom attached to the C-2 position of the pyridine (B92270) ring is a key site of reactivity, primarily due to the electron-withdrawing nature of the pyridine nitrogen, which activates the C-F bond towards nucleophilic attack.

Nucleophilic Substitution Patterns

The 2-fluoro group on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom. nih.govwikipedia.org In the case of 2-fluoro-3-(methoxymethyl)pyridine, the fluorine atom is in an activated position for displacement by a variety of nucleophiles.

The general mechanism for SNAr at a 2-halopyridine involves the attack of a nucleophile at the C-2 position, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the fluoride (B91410) ion, which is a relatively good leaving group in this context, leads to the formation of the substituted product. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any additional activating or deactivating groups on the pyridine ring. researchgate.net

Common nucleophiles that can displace the fluorine atom include alkoxides, phenoxides, amines, thiols, and carbanions. sci-hub.se For instance, reaction with sodium ethoxide in ethanol (B145695) would be expected to yield 2-ethoxy-3-(methoxymethyl)pyridine. Similarly, reactions with amines can introduce amino substituents at the 2-position. The reaction conditions for these substitutions can often be milder than those required for the corresponding chloro- or bromopyridines, highlighting the higher reactivity of the C-F bond in this SNAr context. nih.govresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions on 2-Fluoropyridines

| Nucleophile | Reagent Example | Product Type | Reference |

| Oxygen | Sodium Phenoxide | 2-Phenoxypyridine | sci-hub.se |

| Nitrogen | Benzylamine | 2-(Benzylamino)pyridine | nih.gov |

| Sulfur | Sodium Thiophenoxide | 2-(Phenylthio)pyridine | sci-hub.se |

| Carbon | Phenylacetonitrile | 2-(Cyanobenzyl)pyridine | sci-hub.se |

Transition Metal-Catalyzed Cross-Coupling Reactions

The C-F bond of 2-fluoro-3-(methoxymethyl)pyridine can also participate in transition metal-catalyzed cross-coupling reactions. While C-F bonds are generally more challenging to activate than other carbon-halogen bonds, advancements in catalyst design have enabled their use in various coupling processes. Palladium and nickel-based catalysts are commonly employed for such transformations. nih.govmit.edumdpi.com

These reactions typically involve the oxidative addition of the C-F bond to a low-valent transition metal center, forming an organometallic intermediate. This intermediate then undergoes transmetalation with a suitable coupling partner (e.g., an organoboron, organozinc, or organotin reagent), followed by reductive elimination to furnish the cross-coupled product and regenerate the active catalyst. researchgate.netnih.gov

For 2-fluoro-3-(methoxymethyl)pyridine, Suzuki-Miyaura coupling with an arylboronic acid could be used to introduce an aryl group at the 2-position. Similarly, Sonogashira coupling with a terminal alkyne would yield a 2-alkynylpyridine derivative. The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and selectivity in these reactions.

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 / Base | 2-Aryl-3-(methoxymethyl)pyridine |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2 / CuI / Base | 2-Alkynyl-3-(methoxymethyl)pyridine |

| Buchwald-Hartwig | Amine | Pd2(dba)3 / Ligand / Base | 2-Amino-3-(methoxymethyl)pyridine |

| Stille | Organostannane | Pd(PPh3)4 | 2-Aryl/Alkyl-3-(methoxymethyl)pyridine |

Reactivity of the Methoxymethyl Group

The methoxymethyl (MOM) group at the 3-position is a common protecting group for the hydroxymethyl functionality. Its reactivity is centered around its cleavage to reveal the underlying alcohol and potential interconversions into other functional groups.

Cleavage and Deprotection Strategies

The MOM ether can be cleaved under acidic conditions to unmask the corresponding hydroxymethyl group. wikipedia.org This deprotection is a valuable transformation, as the resulting 2-fluoro-3-(hydroxymethyl)pyridine (B144278) is a versatile intermediate for further functionalization.

A variety of acidic reagents can be employed for this purpose, ranging from strong Brønsted acids like hydrochloric acid or trifluoroacetic acid to Lewis acids such as boron trichloride (B1173362) or trimethylsilyl (B98337) iodide. The choice of reagent and reaction conditions depends on the sensitivity of other functional groups present in the molecule. For instance, milder conditions using reagents like TMSOTf and 2,2'-bipyridyl have been developed for the chemoselective deprotection of MOM ethers. rsc.orgacs.org

Table 3: Reagents for the Deprotection of Methoxymethyl Ethers

| Reagent | Conditions | Reference |

| Hydrochloric Acid (HCl) | Aqueous solution, often with heating | wikipedia.org |

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane | wikipedia.org |

| Boron Trichloride (BCl3) | Anhydrous solvent at low temperature | organic-chemistry.org |

| Trimethylsilyl Iodide (TMSI) | Anhydrous solvent | organic-chemistry.org |

| TMSOTf / 2,2'-bipyridyl | Acetonitrile, room temperature | rsc.orgacs.org |

Functional Group Interconversions at the Methoxymethyl Moiety

While the primary reactivity of the methoxymethyl group is its cleavage, the benzylic-like position of the methylene (B1212753) group offers possibilities for other transformations, although these are less common than deprotection. After deprotection to the hydroxymethyl group, a wide range of functional group interconversions become readily accessible.

The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. For example, oxidation with manganese dioxide (MnO2) would selectively yield 2-fluoro-3-formylpyridine (B1366415), while stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) could lead to 2-fluoronicotinic acid.

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a mesylate, which can then be displaced by various nucleophiles to introduce a range of functionalities. Alternatively, treatment with a halogenating agent like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the hydroxymethyl group into a halomethyl group, which is also a versatile synthetic handle. ub.edu

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of 2-fluoro-3-(methoxymethyl)pyridine possesses a lone pair of electrons and is basic, allowing it to participate in several types of reactions. wikipedia.org

It can react with electrophiles, such as alkyl halides, to form quaternary pyridinium (B92312) salts. wikipedia.org For example, treatment with methyl iodide would yield N-methyl-2-fluoro-3-(methoxymethyl)pyridinium iodide. This quaternization increases the electron deficiency of the pyridine ring, which can further activate the ring towards nucleophilic attack or, in some cases, lead to ring-opening reactions. nih.gov

The pyridine nitrogen can also be oxidized to form a pyridine N-oxide using oxidizing agents like peroxy acids (e.g., m-CPBA). wikipedia.org The resulting N-oxide can then serve as a handle for further functionalization of the pyridine ring. For instance, it can facilitate electrophilic substitution at the C-4 position or undergo rearrangement reactions.

Moreover, the nitrogen atom can act as a ligand, coordinating to various transition metals. This coordination is often a key step in transition metal-catalyzed reactions involving the pyridine ring, such as C-H activation or cross-coupling reactions. researchgate.netnih.gov The basicity of the nitrogen can be influenced by the electronic effects of the substituents on the ring.

Quaternization Studies

Quaternization involves the alkylation of the nitrogen atom of the pyridine ring, transforming the neutral heterocycle into a positively charged pyridinium salt. This reaction typically proceeds via nucleophilic attack of the nitrogen lone pair on an alkyl halide or another suitable alkylating agent. The reactivity of the pyridine nitrogen is sensitive to the electronic effects of the substituents on the ring. researchgate.net

In 2-Fluoro-3-(methoxymethyl)pyridine, the substituents exert opposing electronic influences. The 2-fluoro group is strongly electron-withdrawing, which deactivates the ring and reduces the nucleophilicity of the nitrogen atom. Conversely, the 3-(methoxymethyl) group has a weak electron-donating effect. The net effect is a decrease in the nitrogen's basicity and nucleophilicity compared to unsubstituted pyridine, making quaternization more challenging.

While specific studies on 2-Fluoro-3-(methoxymethyl)pyridine are not extensively documented in peer-reviewed literature, the quaternization of other electron-deficient fluorinated pyridines has been achieved. For instance, highly deactivated systems such as tetrachloro-2-fluoropyridine have been successfully methylated using powerful alkylating agents like methyl fluorosulphonate. rsc.org This suggests that 2-Fluoro-3-(methoxymethyl)pyridine could likely be converted to its corresponding N-alkylpyridinium salts under forcing conditions or with highly reactive electrophiles.

Table 1: Representative Quaternization of an Electron-Deficient Fluoropyridine Data based on analogous compounds.

| Substrate | Reagent | Product | Reference |

|---|---|---|---|

| Tetrachloro-2-fluoropyridine | Methyl fluorosulphonate | 1-Methyl-2,3,4,5-tetrachloro-6-fluoropyridinium fluorosulphonate | rsc.org |

N-Oxidation Reactions

The conversion of a pyridine to its corresponding N-oxide is a fundamental transformation that alters the electronic properties of the ring, often facilitating subsequent functionalization. The reaction is typically carried out using strong oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

The susceptibility of the pyridine nitrogen to oxidation is, like quaternization, dependent on its electron density. The presence of the electron-withdrawing 2-fluoro substituent in 2-Fluoro-3-(methoxymethyl)pyridine decreases the electron density on the nitrogen atom, making it less susceptible to oxidation compared to pyridine. However, the N-oxidation of 2-fluoropyridine (B1216828) itself has been successfully performed using trifluoroperacetic acid, demonstrating that the reaction is feasible despite the deactivating effect of the fluorine atom. rsc.orgrsc.org The resulting 2-fluoropyridine N-oxide is a useful, albeit sometimes unstable, synthetic intermediate. rsc.org Based on these findings, it is anticipated that 2-Fluoro-3-(methoxymethyl)pyridine can be oxidized to its N-oxide, likely requiring potent oxidizing systems to overcome the deactivation by the adjacent fluorine atom.

Table 2: N-Oxidation of an Analogous Fluoropyridine Data based on analogous compounds.

| Substrate | Reagent | Product | Reference |

|---|---|---|---|

| 2-Fluoropyridine | Trifluoroperacetic acid | 2-Fluoropyridine N-oxide | rsc.org |

Directed Metalation and Lithiation Strategies for Pyridine Core Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgchem-station.com The strategy relies on a directing metalation group (DMG), which is a Lewis basic functional group that coordinates to an organolithium base (e.g., n-BuLi, LDA) and directs deprotonation to the adjacent ortho-position. baranlab.org

In the case of 2-Fluoro-3-(methoxymethyl)pyridine, the methoxymethyl group at the C-3 position is a classic DMG. organic-chemistry.org The oxygen atom of the methoxymethyl ether can chelate the lithium atom of the base, leading to a significant increase in the kinetic acidity of the protons at the C-4 position. This complex-induced proximity effect is expected to strongly direct lithiation to the C-4 position. The 2-fluoro substituent, while not a classical DMG, exerts a strong inductive electron-withdrawing effect, which acidifies all ring protons but does not provide the same chelation-controlled directionality as the methoxymethyl group.

Lithiation of pyridines can be complicated by competitive nucleophilic addition of the organolithium reagent to the electron-deficient pyridine ring. To suppress this side reaction, hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) are often employed at low temperatures. nih.gov

Studies on closely related systems confirm the predicted regioselectivity. For example, the lithiation of 3-chloro-2-ethoxypyridine (B70323) with n-BuLi proceeds regioselectively at the C-4 position, directed by the C-3 alkoxy group, to afford the 4-lithiated intermediate. nih.gov This intermediate can then be trapped with various electrophiles to yield 2,3,4-trisubstituted pyridines. This provides strong evidence that 2-Fluoro-3-(methoxymethyl)pyridine would undergo a similar C-4 directed lithiation, providing a versatile entry point for introducing a wide range of functional groups at this position.

Table 3: Representative Directed Lithiation of a 2,3-Disubstituted Pyridine Analogue Data based on analogous compounds.

| Substrate | Base/Conditions | Intermediate | Electrophile (E+) | Product | Reference |

|---|---|---|---|---|---|

| 3-Chloro-2-ethoxypyridine | n-BuLi, THF, -78 °C | 3-Chloro-2-ethoxy-4-lithiopyridine | TMSCl | 3-Chloro-2-ethoxy-4-(trimethylsilyl)pyridine | nih.gov |

| 3-Chloro-2-ethoxypyridine | n-BuLi, THF, -78 °C | 3-Chloro-2-ethoxy-4-lithiopyridine | DMF | 3-Chloro-2-ethoxy-4-formylpyridine | nih.gov |

| 3-Chloropyridine | LDA, THF, -78 °C | 3-Chloro-4-lithiopyridine | I2 | 3-Chloro-4-iodopyridine | researchgate.net |

Applications of 2 Fluoro 3 Methoxymethyl Pyridine in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate for Complex Molecules

While direct, large-scale applications in the synthesis of blockbuster drugs are not extensively documented in publicly available literature, the structural motifs present in 2-fluoro-3-(methoxymethyl)pyridine are found in various biologically active compounds and complex molecular structures. Its utility as a key synthetic intermediate can be inferred from the importance of related fluorinated pyridine (B92270) and methoxymethylpyridine derivatives in the pharmaceutical and agrochemical industries.

For instance, the closely related compound, 3-fluoropyridine-2-methanol, is recognized as a significant pharmaceutical intermediate. google.com This highlights the value of the 3-fluoropyridine (B146971) scaffold in constructing more complex, biologically active molecules. Similarly, trifluoromethylpyridines are crucial intermediates in the synthesis of numerous agrochemical and pharmaceutical products, underscoring the importance of fluorinated pyridine rings in creating compounds with desired biological activities. google.comnih.gov The presence of the methoxymethyl group at the 3-position offers a handle for further synthetic transformations, allowing for the extension of the carbon skeleton or the introduction of other functional groups, thereby increasing the molecular complexity.

The reactivity of the 2-fluoro substituent, which is prone to nucleophilic aromatic substitution, allows for the introduction of a wide array of functionalities at this position, further cementing its role as a versatile intermediate for generating libraries of compounds for drug discovery and other applications.

Utilization as a Versatile Building Block for Elaborate Heterocyclic Structures

The construction of complex heterocyclic frameworks is a cornerstone of modern medicinal chemistry, as these structures are prevalent in a vast number of natural products and synthetic drugs. 2-Fluoro-3-(methoxymethyl)pyridine serves as a valuable building block for the synthesis of such elaborate heterocyclic structures. The reactivity of the fluorine atom at the 2-position of the pyridine ring is a key feature that is exploited in the construction of fused ring systems and other complex heterocyclic architectures.

A notable example of the utility of fluorinated pyridines in constructing complex heterocycles is the synthesis of bioactive 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov In these syntheses, a substituted fluoropyridine is used as a starting material, and through a series of transformations, a complex oxazolidinone-containing heterocyclic system with potent antibacterial activity is assembled. nih.gov While this example does not directly use 2-fluoro-3-(methoxymethyl)pyridine, it demonstrates the principle of using a fluoropyridine as a scaffold to build intricate, biologically active heterocyclic molecules.

The methoxymethyl group at the 3-position can also participate in or direct further synthetic elaborations. It can be deprotected to the corresponding hydroxymethyl group, which can then be used in a variety of synthetic transformations, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid. These transformations open up avenues for the construction of fused rings or the attachment of other heterocyclic moieties, leading to the creation of novel and elaborate heterocyclic structures with potential applications in various fields of chemical and biological sciences.

Strategies for Incorporation into Diverse Organic Frameworks

The incorporation of the 2-fluoro-3-(methoxymethyl)pyridine moiety into larger and more diverse organic frameworks relies on a variety of modern synthetic strategies. The reactivity of the 2-fluoropyridine (B1216828) system is central to these strategies, with nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions being the most prominent methods.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. nih.govquimicaorganica.org This makes 2-fluoro-3-(methoxymethyl)pyridine an excellent substrate for SNAr reactions. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can displace the fluoride (B91410) ion to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. nih.gov The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is significantly faster than the corresponding reaction of 2-chloropyridine, highlighting the enhanced reactivity of the fluoro-substituent. nih.gov This high reactivity allows for the facile incorporation of the substituted pyridine core into a variety of molecular scaffolds under relatively mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions: In addition to SNAr, palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the functionalization of 2-fluoro-3-(methoxymethyl)pyridine.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the fluoropyridine with primary or secondary amines in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govresearchgate.net This method is particularly useful for the synthesis of aminopyridine derivatives, which are common structural motifs in pharmaceuticals.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds by coupling the fluoropyridine with boronic acids or their esters. libretexts.orgnih.gov This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 2-position, providing a straightforward route to biaryl and other complex structures.

These strategies, summarized in the table below, provide chemists with a robust set of tools to incorporate the 2-fluoro-3-(methoxymethyl)pyridine unit into a wide range of organic frameworks, enabling the synthesis of novel compounds with tailored properties.

| Reaction Type | Reagents | Bond Formed | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | Nu-H (amines, alcohols, thiols) | C-N, C-O, C-S | Substituted Pyridines |

| Buchwald-Hartwig Amination | R2NH, Pd catalyst, base | C-N | Aminopyridines |

| Suzuki-Miyaura Coupling | R-B(OH)2, Pd catalyst, base | C-C | Biaryls, Alkylpyridines |

Precursor for Radiolabeled Pyridine Derivatives in Imaging Research

A particularly significant application of 2-fluoro-3-(methoxymethyl)pyridine and its derivatives is in the field of molecular imaging, specifically Positron Emission Tomography (PET). PET is a highly sensitive imaging technique that utilizes radiotracers labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (18F), to visualize and quantify physiological processes in vivo. nih.govmdpi.comnih.gov The development of novel 18F-labeled PET tracers is crucial for advancing our understanding of diseases and for the development of new diagnostic and therapeutic strategies. acs.orgmdpi.comresearchgate.net

The 2-fluoropyridine moiety is an ideal scaffold for the development of 18F-labeled PET tracers. The synthesis of such tracers often involves a late-stage radiofluorination step, where a suitable precursor is reacted with [18F]fluoride to introduce the positron-emitting isotope. frontiersin.orgacs.org 2-Fluoro-3-(methoxymethyl)pyridine and its derivatives are excellent precursors for this purpose. The non-radioactive fluorine atom can be replaced with 18F via nucleophilic aromatic substitution.

A prominent example is the synthesis of 2-[18F]F-A-85380 (2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine), a radioligand for imaging nicotinic acetylcholine (B1216132) receptors in the brain. nih.gov The synthesis involves the nucleophilic substitution of a precursor with [18F]fluoride. nih.gov Similarly, [18F]nifene (2-[18F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine) is another PET tracer developed for studying these receptors, and its synthesis also relies on the radiofluorination of a suitable pyridine precursor. uchicago.edu

The general strategy for the synthesis of these 18F-labeled pyridine derivatives involves the preparation of a precursor molecule where the 2-position is substituted with a good leaving group, such as a nitro group or a trialkylammonium salt. nih.govnih.govepa.gov This precursor is then reacted with [18F]fluoride, which displaces the leaving group to yield the desired 18F-labeled PET tracer. The methoxymethyl group at the 3-position can be part of a larger functional moiety that imparts the desired biological targeting properties to the tracer.

| Radiolabeled Compound | Precursor Type | Application |

| 2-[18F]F-A-85380 | BOC-protected intermediate | Imaging nicotinic acetylcholine receptors |

| [18F]Nifene | Trimethylamino triflate derivative | Imaging nicotinic acetylcholine receptors |

| 6-[18F]Fluoro-A-85380 | Trimethylammonium iodide salt | PET tracer for nicotinic acetylcholine receptors |

The development of these radiotracers underscores the critical role of 2-fluoro-3-(methoxymethyl)pyridine and related structures as precursors in the synthesis of advanced molecular imaging agents, which are invaluable tools in modern biomedical research and clinical diagnostics.

Theoretical and Computational Investigations Pertaining to 2 Fluoro 3 Methoxymethyl Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 2-Fluoro-3-(methoxymethyl)pyridine. These methods allow for a detailed examination of the molecule's electronic landscape and the energetic profiles of its potential chemical transformations.

The electronic structure of 2-Fluoro-3-(methoxymethyl)pyridine is fundamentally governed by the interplay of the electronegative fluorine atom, the electron-donating methoxymethyl group, and the inherent electronic nature of the pyridine (B92270) ring. The fluorine atom at the 2-position acts as a strong electron-withdrawing group through inductive effects, which significantly influences the electron density distribution across the pyridine ring. This is expected to lower the energy of the molecular orbitals. Conversely, the methoxymethyl group at the 3-position is generally considered to be a weak electron-donating group.

Molecular Orbital (MO) theory provides a basis for understanding the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. In substituted pyridines, the presence of both electron-withdrawing and electron-donating groups can modulate this gap. For instance, studies on other substituted pyridines have shown that electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups decrease the LUMO energy. rsc.org

A hypothetical DFT calculation could yield the following parameters for 2-Fluoro-3-(methoxymethyl)pyridine, based on trends observed in similar molecules:

| Parameter | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: These values are illustrative and based on computational studies of analogous substituted pyridines. Actual experimental or more specific computational values may differ.

Computational methods are crucial for mapping the energetic landscape of reactions involving 2-Fluoro-3-(methoxymethyl)pyridine. This includes identifying stable intermediates and calculating the activation energies of transition states for various reaction pathways. For instance, in nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is displaced by a nucleophile, DFT calculations can model the reaction pathway, including the formation of the Meisenheimer complex (a key intermediate). The stability of this intermediate and the energy barrier to its formation are critical in determining the reaction's feasibility and rate. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at the 2-position would activate the ring towards such an attack.

Spectroscopic Data Interpretation Through Computational Methods

Computational methods are invaluable for the interpretation of spectroscopic data, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, it is possible to assign the peaks in experimental spectra to specific molecular motions and chemical environments. For example, DFT calculations can predict the C-F stretching frequency, which is a characteristic vibration for fluorinated aromatic compounds. researchgate.net Similarly, the calculated NMR chemical shifts for the hydrogen and carbon atoms in the molecule can aid in the structural elucidation and confirmation of synthesis products.

Conformational Analysis and Molecular Dynamics Simulations

The methoxymethyl group in 2-Fluoro-3-(methoxymethyl)pyridine introduces conformational flexibility to the molecule. Conformational analysis, often performed using computational methods, seeks to identify the most stable arrangement of atoms in space. The rotation around the C3-C(methoxymethyl) bond and the C-O bond of the methoxy (B1213986) group will have specific energy profiles with minima corresponding to stable conformers and maxima corresponding to transition states. The preferred conformation will be a balance between steric hindrance and electronic interactions. colostate.edudtic.mil

Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of 2-Fluoro-3-(methoxymethyl)pyridine. researchgate.net By simulating the motion of the atoms over time, MD can reveal how the molecule behaves in different environments, such as in solution. These simulations can also be used to explore the interactions of the molecule with biological macromolecules, which is particularly relevant in the context of drug design.

Prediction of Reactivity and Regioselectivity

Computational models can predict the reactivity and regioselectivity of chemical reactions involving 2-Fluoro-3-(methoxymethyl)pyridine. For electrophilic aromatic substitution, the positions most susceptible to attack can be predicted by analyzing the calculated electron density on the ring carbons. The pyridine nitrogen deactivates the ring towards electrophilic attack, but the substituents will direct incoming electrophiles to specific positions. The interplay between the electron-withdrawing fluorine and the electron-donating methoxymethyl group will determine the most likely site of substitution.

In the case of nucleophilic aromatic substitution, the fluorine at the 2-position is a good leaving group and its position ortho to the ring nitrogen makes it highly susceptible to displacement by nucleophiles. Computational studies can quantify the relative reactivity of different positions on the pyridine ring towards nucleophilic attack. rsc.org

Research Applications in Medicinal Chemistry Via 2 Fluoro 3 Methoxymethyl Pyridine Scaffolds

Design and Synthesis of Fluorinated Pyridine-Containing Scaffolds for Drug Discovery Research

The pyridine (B92270) ring is a prevalent motif in a vast number of pharmaceuticals, and its functionalization is a critical aspect of drug design. The compound 2-Fluoro-3-(methoxymethyl)pyridine is a valuable starting material for creating more complex molecular scaffolds. The presence of the fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups.

The synthesis of scaffolds based on this compound often involves the displacement of the fluorine atom by various nucleophiles, such as amines, thiols, or alcohols, to generate libraries of substituted pyridines. For instance, in the development of kinase inhibitors, the 2-amino-pyridine core is a common pharmacophore. By reacting 2-Fluoro-3-(methoxymethyl)pyridine with different primary or secondary amines, researchers can systematically explore the structure-activity relationship (SAR) of the resulting compounds. The methoxymethyl group at the 3-position can also be chemically manipulated, for example, through demethylation to reveal a hydroxymethyl group, which can then be further functionalized or serve as a hydrogen bond donor in interactions with biological targets.

A general synthetic route to such scaffolds is outlined below:

| Reactant 1 | Reactant 2 | Reaction Type | Product Scaffold | Potential Application |

| 2-Fluoro-3-(methoxymethyl)pyridine | R-NH2 (Amine) | Nucleophilic Aromatic Substitution | 2-(Alkyl/Aryl)amino-3-(methoxymethyl)pyridine | Kinase Inhibitors |

| 2-Fluoro-3-(methoxymethyl)pyridine | R-SH (Thiol) | Nucleophilic Aromatic Substitution | 2-(Alkyl/Aryl)thio-3-(methoxymethyl)pyridine | Enzyme Inhibitors |

| 2-Fluoro-3-(methoxymethyl)pyridine | R-OH (Alcohol/Phenol) | Nucleophilic Aromatic Substitution | 2-(Alkoxy/Aryloxy)-3-(methoxymethyl)pyridine | GPCR Modulators |

Strategic Fluorination in Lead Compound Design and Optimization

The introduction of fluorine into a lead compound is a well-established strategy for optimizing its drug-like properties. The fluorine atom in 2-Fluoro-3-(methoxymethyl)pyridine can significantly influence the electronic properties of the pyridine ring, affecting its pKa and, consequently, the binding interactions with target proteins.

During lead optimization, replacing a hydrogen atom or a hydroxyl group with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body. The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes. In the context of 2-Fluoro-3-(methoxymethyl)pyridine-derived scaffolds, the fluorine at the 2-position can shield the adjacent positions from metabolic attack.

Furthermore, the fluorine atom can engage in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the active site of a target protein, leading to enhanced binding affinity and potency. The strategic placement of the methoxymethyl group alongside the fluorine atom provides a specific three-dimensional arrangement of functional groups that can be fine-tuned to maximize these interactions.

The following table summarizes the impact of the fluorine atom in lead optimization:

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Increased | Blocks sites of oxidative metabolism due to the strong C-F bond. |

| Binding Affinity | Potentially Increased | Can act as a hydrogen bond acceptor and participate in favorable electrostatic interactions. |

| pKa | Lowered | The electron-withdrawing nature of fluorine reduces the basicity of the pyridine nitrogen. |

| Lipophilicity | Increased | Can improve membrane permeability and oral bioavailability. |

Development of Novel Heterocyclic Motifs for Pharmaceutical Research

Beyond its use in modifying existing scaffolds, 2-Fluoro-3-(methoxymethyl)pyridine can serve as a precursor for the synthesis of novel, more complex heterocyclic systems. The reactivity of the fluorinated pyridine ring allows for its use in cyclization reactions to form fused ring systems, which are of great interest in pharmaceutical research due to their rigid conformations and potential for novel biological activities.

For example, intramolecular cyclization reactions involving a nucleophilic group tethered to the 3-position can lead to the formation of pyridopyrimidines, pyridopyrazines, or other fused heterocyclic systems. These novel motifs can present unique pharmacophoric features and may interact with biological targets in ways that are not achievable with simpler, non-cyclized structures. The development of such novel heterocyclic cores is a key strategy for expanding the chemical space available for drug discovery and for identifying first-in-class therapeutic agents.

An illustrative reaction scheme for the formation of a novel heterocyclic motif is the intramolecular cyclization of a derivative of 2-Fluoro-3-(methoxymethyl)pyridine to form a fused bicyclic system. This approach can generate libraries of compounds with diverse substitution patterns for high-throughput screening.

Research Applications in Agrochemical Chemistry Via 2 Fluoro 3 Methoxymethyl Pyridine Intermediates

Synthesis of Fluorinated Pyridine-Based Agrochemicals

The value of 2-Fluoro-3-(methoxymethyl)pyridine as an intermediate lies in its distinct structural components. The fluorine atom at the 2-position is a key feature, as the incorporation of fluorine into aromatic scaffolds is a proven strategy for enhancing the efficacy and in vivo stability of agrochemicals. researchgate.net The presence of fluorine can alter key physicochemical properties such as lipophilicity and binding affinity to target enzymes in pests, often leading to a substantial increase in biological activity. nih.gov

Integration into Crop Protection Product Development

The development of a new crop protection product is a complex process that begins with the identification and optimization of a lead molecule. An intermediate like 2-Fluoro-3-(methoxymethyl)pyridine fits into the early stages of this pipeline, where new molecular entities are designed and synthesized for biological screening. ccspublishing.org.cn

By using this fluorinated pyridine (B92270) as a core structure, chemists can generate a diverse set of derivatives to test against various agricultural pests, including insects, fungi, and weeds. The goal is to identify compounds that exhibit high potency against the target pest while demonstrating selectivity, meaning they have minimal impact on the crop itself and non-target organisms. The development of many commercial pesticides has followed this path, starting from a promising heterocyclic intermediate that is systematically modified to optimize its activity and safety profile. nih.gov This profile-driven design approach is essential for creating products that are not only effective but also meet stringent global regulatory standards for human and environmental safety. ccspublishing.org.cn

Exploration of Pyridine Derivatives for Agrochemical Innovation

The pyridine moiety is a well-established "pharmacophore" in agrochemistry, forming the backbone of numerous successful products. nih.govepo.org The continuous exploration of new pyridine derivatives is a primary driver of innovation in the industry, leading to the development of fourth-generation pesticides characterized by high efficiency, low toxicity, and improved environmental compatibility. google.com

The strategic functionalization of the pyridine ring is central to this innovation. Compounds like 2-Fluoro-3-(methoxymethyl)pyridine represent a modern class of building blocks designed for this purpose. The introduction of fluorine, in particular, has been a major trend, with over 50% of new pesticides developed in recent years containing fluorine. google.com By providing a scaffold that already contains the desirable fluorine atom, such intermediates streamline the synthesis of novel candidates. This allows researchers to focus on introducing further diversity into the molecule to discover new modes of action or to overcome resistance that pests may have developed to existing treatments. researchgate.net The exploration of such fluorinated intermediates is therefore crucial for sustaining the pipeline of innovative and effective crop protection solutions. google.com

Emerging Research Directions and Future Challenges for 2 Fluoro 3 Methoxymethyl Pyridine

Development of Sustainable and Green Synthetic Methodologies

In line with the global push for environmentally responsible chemical manufacturing, significant research efforts are being directed towards developing sustainable and green synthetic routes to 2-Fluoro-3-(methoxymethyl)pyridine. Traditional synthesis methods often involve hazardous reagents and generate substantial waste, necessitating the exploration of more eco-friendly alternatives.

A primary focus is the innovation of catalytic processes that enhance atom economy and minimize waste. While specific applications to 2-Fluoro-3-(methoxymethyl)pyridine are in early stages, the broader field of pyridine (B92270) chemistry is seeing advancements in transition-metal-catalyzed direct C-H functionalization. This approach could potentially streamline the synthesis by avoiding the need for pre-functionalized starting materials.

Furthermore, the adoption of flow chemistry presents a promising avenue for the production of fluorinated pyridines. Continuous flow reactors offer benefits such as improved safety, better control over reaction conditions, and the potential to combine multiple reaction steps, which collectively reduce solvent consumption and purification efforts. The application of such technologies could lead to more efficient and scalable manufacturing of 2-Fluoro-3-(methoxymethyl)pyridine.

The replacement of conventional, often toxic, solvents and reagents is another critical component of green synthesis. Research is actively exploring the use of greener solvents and developing milder and safer fluorinating agents to replace hazardous substances like elemental fluorine.

Expansion of Reactive Transformations and Derivatization Pathways

The synthetic versatility of 2-Fluoro-3-(methoxymethyl)pyridine stems from its capacity to undergo a diverse array of chemical reactions. The fluorine atom at the 2-position serves as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide range of functional groups.

Recent studies have concentrated on broadening the scope of nucleophiles used in these SNAr reactions, including complex amines and various carbon and sulfur-based nucleophiles. These transformations are pivotal for constructing intricate molecules for applications in drug discovery and materials science. For instance, derivatives of 2-fluoropyridine (B1216828) are being investigated for their potential as PET imaging agents for nicotinic acetylcholine (B1216132) receptors, which are implicated in various neurological disorders. nih.govnih.govnih.gov

Beyond SNAr reactions, researchers are investigating other derivatization strategies. The pyridine nitrogen can be modified through quaternization or oxidation, and the methoxymethyl group can be chemically altered, for example, through ether cleavage to reveal a hydroxymethyl group for further functionalization. A significant challenge remains in achieving regioselectivity, controlling reactions to occur at specific positions on the pyridine ring, which is a key goal for future research in this area.

Discovery of Novel Applications in Materials Science

The distinct electronic properties conferred by the fluorinated pyridine ring make 2-Fluoro-3-(methoxymethyl)pyridine a compelling component for the creation of advanced materials. The strong electron-withdrawing character of the fluorine atom can significantly modulate the photophysical and electronic properties of molecules that incorporate this scaffold.

One promising application lies in the design of organic light-emitting diodes (OLEDs). Incorporating 2-Fluoro-3-(methoxymethyl)pyridine derivatives into organic molecules can fine-tune their emission characteristics and potentially enhance the efficiency and operational lifespan of OLED devices.

Additionally, the ability of the pyridine nitrogen to coordinate with metal ions paves the way for the development of novel metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit potential for use in gas storage, catalysis, and chemical sensing. The specific substitution pattern of 2-Fluoro-3-(methoxymethyl)pyridine can dictate the resulting structure and functional properties of these coordination materials.

Interdisciplinary Research with Advanced Computational Chemistry

The synergy between experimental and computational chemistry is proving to be a powerful tool for accelerating the discovery and development of new chemical entities. For 2-Fluoro-3-(methoxymethyl)pyridine, computational methods are being employed to predict its reactivity, electronic structure, and potential applications.

Density functional theory (DFT) calculations, for example, offer valuable insights into the mechanisms of its synthetic transformations. researchgate.netresearchgate.net By modeling reaction pathways, chemists can gain a deeper understanding of experimental outcomes and design more efficient synthetic protocols. researchgate.net

Computational screening is also being utilized to design novel materials. Quantum chemical calculations can predict the photophysical properties of potential OLED materials containing the 2-Fluoro-3-(methoxymethyl)pyridine moiety, enabling virtual screening of numerous candidates before their actual synthesis. This in-silico approach saves considerable time and resources. Future work in this area will focus on enhancing the predictive accuracy of these computational models.

| Research Area | Key Focus | Potential Impact |

| Sustainable Synthesis | Catalytic processes, flow chemistry, green reagents. | Reduced environmental impact, increased efficiency. |

| Reactive Transformations | Expansion of SNAr reactions, regioselective functionalization. | Access to novel chemical structures for various applications. |

| Materials Science | OLEDs, Metal-Organic Frameworks. | Development of advanced electronic and functional materials. |

| Computational Chemistry | DFT calculations, reaction mechanism studies, in-silico screening. | Accelerated discovery and rational design of new molecules. |

Q & A

Q. What are the key synthetic strategies for achieving high regioselectivity in the preparation of 2-Fluoro-3-(methoxymethyl)pyridine?

- Methodological Answer : Regioselective introduction of fluorine and methoxymethyl groups on pyridine requires careful control of reaction conditions. For fluorination, electrophilic or nucleophilic fluorinating agents (e.g., cesium fluoroxysulfate) can be employed, leveraging directing effects from existing substituents . The methoxymethyl group may be introduced via nucleophilic substitution or alkylation under basic conditions. For example, mixed alkali systems (K₂CO₃/KOH) in polar aprotic solvents (e.g., DMF) have been effective for similar pyridine derivatives, ensuring minimal side reactions . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water) is recommended to isolate the target compound.

Q. How should researchers characterize the structural integrity and purity of 2-Fluoro-3-(methoxymethyl)pyridine?

- Methodological Answer : Combine multiple analytical techniques:

- NMR spectroscopy : ¹⁹F NMR confirms fluorine incorporation (δ ~ -120 to -140 ppm for aromatic fluorides), while ¹H/¹³C NMR identifies methoxymethyl protons (δ ~ 3.3–3.5 ppm for OCH₃) and pyridine backbone .

- X-ray crystallography : Resolves stereoelectronic effects and substituent orientation, as demonstrated for structurally related fluoropyridines .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data between 2-Fluoro-3-(methoxymethyl)pyridine and its structural analogs?

- Methodological Answer : Discrepancies often arise from differences in substituent positioning or steric/electronic effects. For example, fluoropyridines with azetidinylmethoxy groups show variable binding to nicotinic acetylcholine receptors (nAChRs) depending on substituent orientation . To address this:

- Perform molecular docking studies (e.g., AutoDock Vina) to compare binding modes of analogs.

- Validate with radioligand displacement assays (e.g., using [³H]-epibatidine for nAChR affinity) to quantify Ki values .

- Use Hammett plots to correlate electronic effects of substituents (σ values) with activity trends .

Q. What experimental approaches are recommended to evaluate the metabolic stability of 2-Fluoro-3-(methoxymethyl)pyridine in preclinical studies?

- Methodological Answer :

- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor, followed by LC-MS/MS to quantify parent compound depletion and metabolite formation .

- Radiolabeled tracing : Synthesize a ¹⁸F-labeled version (analogous to PET ligands like 2-[¹⁸F]F-A-85380) to track biodistribution and metabolic pathways in vivo .

- CYP enzyme inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the reactivity of 2-Fluoro-3-(methoxymethyl)pyridine in cross-coupling reactions?

- Methodological Answer : Disparities in reactivity (e.g., Suzuki-Miyaura vs. Buchwald-Hartwig) may stem from fluorine’s electron-withdrawing effects or methoxymethyl steric hindrance. To mitigate:

- Optimize catalyst systems: Use Pd(OAc)₂/XPhos for electron-deficient pyridines, as demonstrated in trifluoromethylpyridine couplings .

- Employ DFT calculations (Gaussian 09) to model transition states and predict reactivity barriers .

- Validate with control experiments using deuterated analogs to isolate electronic vs. steric contributions .

Safety and Handling

Q. What safety protocols are critical when handling 2-Fluoro-3-(methoxymethyl)pyridine in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods for synthesis/purification steps due to potential respiratory irritation (STOT SE 3) .

- Waste disposal : Neutralize acidic/basic residues before aqueous disposal, and incinerate organic waste per local regulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.